N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Description
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 1,3,4-thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest in medicinal chemistry .
Properties
Molecular Formula |
C16H21N3O2S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
InChI |
InChI=1S/C16H21N3O2S/c1-4-11(5-2)14(20)17-16-19-18-15(22-16)12-7-9-13(10-8-12)21-6-3/h7-11H,4-6H2,1-3H3,(H,17,19,20) |
InChI Key |
IUUPWZXQLISCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxybenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent to form the thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with 2-ethylbutanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA replication in cancer cells, thereby preventing their proliferation . The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound with a similar core structure.
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide: A derivative with a methoxy group instead of an ethoxy group.
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide: A derivative with a chloro group instead of an ethoxy group
Uniqueness
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
